molecular formula C20H19N3O5 B4841567 N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide

N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide

Cat. No. B4841567
M. Wt: 381.4 g/mol
InChI Key: HGQVUXRAXFCGDK-AQTBWJFISA-N
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Description

N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide, also known as AN-9, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. AN-9 is a member of the family of compounds known as benzamides, which are known to have anticancer properties.

Mechanism of Action

N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide is believed to exert its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression, and are often overexpressed in cancer cells. By inhibiting the activity of HDACs, this compound is believed to promote the expression of genes that inhibit cancer cell growth and promote apoptosis (cell death).
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to inhibit the migration and invasion of cancer cells, and to inhibit the formation of blood vessels that supply nutrients to tumors (angiogenesis).

Advantages and Limitations for Lab Experiments

One of the advantages of N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide is that it has been found to be effective against a wide range of cancer cell lines, including those that are resistant to other anticancer drugs. This compound has also been found to have low toxicity in normal cells, which suggests that it may have fewer side effects than other anticancer drugs. However, one of the limitations of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide. One area of research is to investigate the potential use of this compound in combination with other anticancer drugs. Another area of research is to investigate the use of this compound in the treatment of other types of cancer, such as pancreatic and ovarian cancer. Additionally, further research is needed to optimize the synthesis of this compound and to develop more effective formulations for in vivo administration.

Scientific Research Applications

N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide has been found to have potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to be particularly effective against breast cancer cells, and has also shown promise in the treatment of other types of cancer, such as lung and colon cancer.

properties

IUPAC Name

N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-3-12-21-20(25)18(13-14-4-10-17(28-2)11-5-14)22-19(24)15-6-8-16(9-7-15)23(26)27/h3-11,13H,1,12H2,2H3,(H,21,25)(H,22,24)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQVUXRAXFCGDK-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)NCC=C)\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide
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